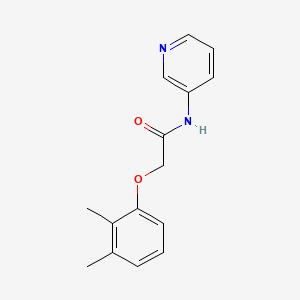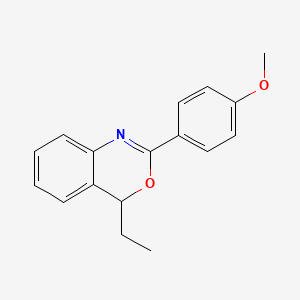![molecular formula C15H10ClF4NO3S B11080778 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11080778.png)
2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro, trifluoromethyl, and sulfonyl group attached to a benzene ring, along with a fluorophenyl and acetamide group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce corresponding acids and amines.
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-[2-Chloro-4-(trifluoromethyl)benzenesulfonyl]-N-(4-fluorophenyl)acetamide is unique due to the presence of both the fluorophenyl and acetamide groups.
Properties
Molecular Formula |
C15H10ClF4NO3S |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H10ClF4NO3S/c16-12-7-9(15(18,19)20)1-6-13(12)25(23,24)8-14(22)21-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22) |
InChI Key |
BIHBITNJIWWIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11080716.png)
![N-{2-[(6-butoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-3-phenylpropanamide](/img/structure/B11080721.png)
![5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11080726.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-diphenylacetamide](/img/structure/B11080733.png)
![3,6-Diamino-2-(naphthalen-2-ylcarbonyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11080734.png)
![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11080742.png)
![(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11080759.png)
![ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11080767.png)
amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11080786.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11080787.png)
![N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11080790.png)
